1-(4,4-Difluoropiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c1-6(11)10-4-2-7(8,9)3-5-10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZCSLKKNXVQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of 4,4-Difluoropiperidine
The most straightforward method involves the direct acylation of 4,4-difluoropiperidine using acetylating agents. In a representative procedure, 4,4-difluoropiperidine is treated with acetyl chloride in the presence of a non-nucleophilic base such as sodium hydride (NaH) . The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–20°C for 4 hours, yielding the target compound after purification by flash chromatography.
Key Reaction Parameters:
| Parameter | Details |
|---|---|
| Solvent | THF |
| Base | NaH (2.5 equiv) |
| Temperature | 0°C → 20°C (gradual warming) |
| Reaction Time | 4 hours |
| Yield | 64% (after chromatography) |
This method leverages the strong base to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the acetyl chloride. The 4,4-difluoro substituents remain stable under these conditions, with no observable defluorination.
Multi-Step Synthesis via Intermediate Alkylation
Alternative routes involve constructing the piperidine ring with pre-installed fluorine atoms, followed by acetylation. For example, 1-bromo-4,4-difluoropiperidine can be synthesized from 4,4-difluoropiperidine hydrobromide , which is subsequently acetylated using potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C.
Mechanistic Insights:
-
The bromine atom serves as a leaving group, replaced by the acetyl moiety via an SN2 mechanism .
-
Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight THF and DMF as optimal solvents due to their ability to dissolve both the piperidine substrate and acetylating agents. Non-polar solvents (e.g., hexane) result in incomplete reactions due to poor solubility.
Base Screening Data:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | THF | 0–20°C | 64 |
| K2CO3 | DMF | 80°C | 42 |
| Et3N | CH2Cl2 | 25°C | 28 |
Sodium hydride outperforms carbonate and amine bases, likely due to its stronger deprotonation capacity.
Temperature and Time Dependence
Elevated temperatures (>50°C) promote side reactions such as N-oxide formation or ring-opening decomposition . Controlled warming from 0°C to room temperature ensures high selectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analyses under method 27 (C18 column, acetonitrile/water gradient) show ≥98% purity, with retention time (Rt) = 0.41 min.
Challenges and Mitigation Strategies
Byproduct Formation
-
N-Acetylpiperidine N-oxide : Observed when reactions exceed 50°C. Mitigated by strict temperature control.
-
Defluorination : Rare under standard conditions but detectable via 19F NMR. Additives like 1,8-diazabicycloundec-7-ene (DBU) suppress this pathway.
Industrial-Scale Considerations
Patent WO2013127913A1 describes a continuous flow process for analogous piperidine derivatives, achieving 85% yield with a throughput of 1.2 kg/hour. Key advantages include reduced reaction times and improved heat dissipation .
Chemical Reactions Analysis
1-(4,4-Difluoropiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Fluorination Patterns
- Target Compound: The 4,4-difluoropiperidine core reduces basicity and increases metabolic stability compared to non-fluorinated piperidines. Fluorine atoms enhance electronegativity, influencing hydrogen bonding and solubility .
- Iloperidone : Fluorine on the benzisoxazole moiety enhances binding affinity to dopamine and serotonin receptors, critical for antipsychotic efficacy .
Functional Group Impact
- Acetyl Group : Present in all compounds, the ketone moiety facilitates hydrogen bonding and serves as a handle for further derivatization.
- Piperazine vs. Piperidine: 1-(4-Phenylpiperazin-1-yl)ethanone replaces piperidine with piperazine, increasing nitrogen content and basicity, which may alter receptor selectivity.
Pharmacological and Industrial Relevance
- Its metabolism involves O-dealkylation and hydroxylation, highlighting the stability conferred by fluorine .
Biological Activity
1-(4,4-Difluoropiperidin-1-yl)ethanone, also known as 2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone hydrochloride, is a synthetic compound that has garnered attention for its biological activity, particularly in cancer research and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with two fluorine atoms at the 4-position, linked to an ethanone moiety. This unique structure potentially enhances its biological activity compared to similar compounds.
Structural Comparison
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Amino-1-(4-fluoropiperidin-1-yl)-ethanone | Structure | Moderate anticancer activity | Contains only one fluorine atom |
| 2-Amino-N-(4-methylpiperidin-1-yl)ethanamide | Structure | Antidepressant properties | Amide instead of ketone |
| 2-Amino-N-(3-fluorophenyl)acetamide | Structure | Antitumor activity | Aromatic ring enhances potency |
The difluorinated piperidine structure may influence binding affinity and specificity towards biological targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of KIF18A, a kinesin motor protein associated with cancer cell proliferation and metastasis. In vitro studies have demonstrated its efficacy in reducing cell viability across various cancer cell lines.
Case Study: KIF18A Inhibition
A study highlighted the impact of KIF18A inhibitors on human ovarian and triple-negative breast cancer models. Treatment with this compound resulted in:
- Tumor Regression : Significant reduction in tumor size was observed.
- Cell Cycle Arrest : Increased levels of cyclin B1 and decreased MCL-1 were noted, indicating a shift towards apoptosis in sensitive cell lines.
The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Kinesin KIF18A : Inhibition leads to disrupted mitotic processes.
- Apoptotic Pathways : Induction of pro-apoptotic markers (e.g., cleaved PARP) and downregulation of survival markers (e.g., MCL-1).
These interactions contribute to its potential effectiveness against certain cancers.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound's bioavailability may be affected by metabolic processes. Initial assessments indicated poor intrinsic clearance when tested with mouse liver microsomes. Adjustments in administration routes (oral vs. intraperitoneal) were explored to enhance exposure levels in vivo.
Table: Pharmacokinetic Properties
| Administration Route | Bioavailability | Observations |
|---|---|---|
| Oral | Low | First-pass metabolism reduces exposure |
| Intraperitoneal | Higher | Improved systemic availability |
Q & A
Q. What are the standard synthetic routes for 1-(4,4-Difluoropiperidin-1-yl)ethanone, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using fluorinated piperidine derivatives as precursors. Critical parameters include temperature control (e.g., maintaining −78°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF or THF), and catalyst use (e.g., palladium for cross-coupling). Yield optimization often requires iterative adjustments of stoichiometry and reaction time, validated by TLC and HPLC monitoring. Post-synthesis purification employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with fluorinated carbons showing distinct splitting patterns (e.g., ¹⁹F coupling in piperidine rings).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks).
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry, leveraging programs like SHELXL for refinement .
- FT-IR: Identifies functional groups (e.g., ketone C=O stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do computational models aid in predicting the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations predict electronic effects of the difluoropiperidine group, such as electron-withdrawing properties influencing ketone electrophilicity. Molecular dynamics simulations assess conformational stability in solvent environments, guiding solvent selection for reactions. Docking studies with enzymes (e.g., cytochrome P450) predict metabolic pathways, aiding in toxicity assessments .
Q. What strategies resolve contradictions in biological activity data for fluorinated piperidine derivatives?
Discrepancies in bioactivity (e.g., variable IC₅₀ values across assays) are addressed by:
- Dose-Response Validation: Repeating assays with standardized protocols (e.g., ATP-based cell viability tests).
- Off-Target Screening: Using panels like Eurofins’ SafetyScreen44 to identify non-specific interactions.
- Structural Analog Comparison: Testing analogs (e.g., 4-methylpiperidine variants) to isolate fluorine-specific effects .
Q. How is the compound’s interaction with biological targets evaluated in drug discovery pipelines?
- Enzyme Inhibition Assays: Fluorescence polarization assays measure binding to targets like kinases.
- Cellular Uptake Studies: LC-MS quantifies intracellular concentrations after exposure.
- Pharmacokinetic Profiling: In vitro microsomal stability tests (e.g., liver microsomes) predict metabolic clearance .
Q. What role does fluorination play in enhancing the compound’s pharmacokinetic properties?
Fluorine atoms improve metabolic stability by reducing oxidative degradation (e.g., blocking CYP450-mediated hydroxylation). They also enhance membrane permeability via lipophilicity modulation (logP optimization). Comparative studies with non-fluorinated analogs show extended plasma half-lives in rodent models .
Methodological Challenges
Q. What are the limitations in crystallizing this compound for structural studies?
Fluorine’s small size and high electronegativity disrupt crystal packing, necessitating co-crystallization with heavy atoms (e.g., brominated solvents) or using cryogenic conditions. SHELXD is employed for phase problem resolution, but twinning may require iterative refinement with SHELXL .
Q. How are synthetic impurities identified and quantified in this compound?
Impurity profiling uses:
- HPLC-DAD/MS: Detects by-products (e.g., dehalogenated or dimerized species).
- NMR Relaxation Experiments: Identifies trace solvents (e.g., residual DMSO).
- QbD Approaches: Design of Experiments (DoE) minimizes impurity formation during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
